Ethyl 4-methyl-2-(2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamido)thiazole-5-carboxylate
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Overview
Description
ETHYL 4-METHYL-2-{2-[(5-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-2-{2-[(5-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrimidine derivative.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-METHYL-2-{2-[(5-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
ETHYL 4-METHYL-2-{2-[(5-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-2-{2-[(5-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-METHYLTHIAZOLE-5-CARBOXYLATE: A simpler thiazole derivative with similar structural features.
5-METHYL-2-OXO-1,2-DIHYDROPYRIMIDINE: A pyrimidine derivative with similar functional groups.
Uniqueness
ETHYL 4-METHYL-2-{2-[(5-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of thiazole and pyrimidine rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C14H16N4O4S2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H16N4O4S2/c1-4-22-12(20)10-8(3)16-14(24-10)17-9(19)6-23-11-7(2)5-15-13(21)18-11/h5H,4,6H2,1-3H3,(H,15,18,21)(H,16,17,19) |
InChI Key |
MGQKNAVSOSDWRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=C(C=NC(=O)N2)C)C |
Origin of Product |
United States |
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